molecular formula C10H15Cl3N2 B1379659 [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride CAS No. 1609400-81-8

[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride

Cat. No.: B1379659
CAS No.: 1609400-81-8
M. Wt: 269.6 g/mol
InChI Key: GTNHZYVMUBMLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride: is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Dechlorinated amine.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine moiety may interact with receptors or enzymes, modulating their activity. The chloro-substituted phenyl ring can enhance binding affinity and specificity towards certain biological targets, leading to desired biological effects.

Comparison with Similar Compounds

  • [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine
  • [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine hydrochloride
  • [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine sulfate

Uniqueness: Compared to its analogs, [3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This enhances its solubility and stability, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

3-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13;;/h3-5H,1-2,6-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNHZYVMUBMLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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